2-(2-Chloroethoxy)benzenesulfonamide
Overview
Description
2-(2-Chloroethoxy)benzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. It is a white to off-white solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chlorobenzene . This compound is primarily used as an intermediate in the synthesis of sulfonylurea pesticides .
Mechanism of Action
Target of Action
2-(2-Chloroethoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of sulfonylurea herbicides . The primary targets of these herbicides are the enzymes involved in the biosynthesis of essential amino acids in plants .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in the biosynthesis of essential amino acids. This inhibition disrupts the normal metabolic processes in plants, leading to their death .
Biochemical Pathways
The affected biochemical pathways are those involved in the biosynthesis of essential amino acids. The inhibition of these pathways disrupts the normal growth and development of plants, leading to their death .
Pharmacokinetics
Based on its chemical structure, it is likely to have good solubility in organic solvents such as benzene, toluene, and chlorobenzene . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the death of plants due to the disruption of essential metabolic processes. This makes it effective as an intermediate in the production of herbicides .
Biochemical Analysis
Biochemical Properties
2-(2-Chloroethoxy)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in discovering novel antiproliferative agents . Additionally, this compound is used as an intermediate in the synthesis of sulfonylurea pesticides .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting carbonic anhydrase IX, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the activity of carbonic anhydrase IX by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX over extended periods, making it a reliable candidate for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolytic degradation, especially under acidic conditions, leading to the cleavage of the sulfonylurea linkage. The major products of this degradation are this compound and 4-methyl-6-methoxy-2-amino-1,3,5-triazine . The compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high expression of carbonic anhydrase IX, such as tumor tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to carbonic anhydrase IX to exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Chloroethoxy)benzenesulfonamide involves several steps:
Etherification: 4-chlorophenol is reacted with ethylene carbonate to form 4-(2-hydroxyethoxy)chlorobenzene.
Chlorination: The resulting compound is then chlorinated to produce 1-(4-chlorophenoxy)-2-chloroethane.
Ammonolysis: Finally, the sulfonyl chloride is reacted with ammonia to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the ethoxy group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides or thioethers.
Electrophilic Substitution: Products include nitro or sulfonated derivatives of this compound.
Scientific Research Applications
2-(2-Chloroethoxy)benzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)benzenesulfonyl chloride: A precursor in the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide.
4-(2-Hydroxyethoxy)chlorobenzene: An intermediate in the synthetic route.
Sulfonylurea pesticides: Compounds that share a similar sulfonamide functional group.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of sulfonylurea pesticides. Its ability to inhibit carbonic anhydrase IX also sets it apart from other sulfonamides, making it a potential candidate for anticancer research .
Properties
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82097-01-6 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?
A1: this compound (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.
Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?
A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.